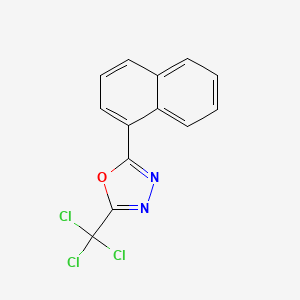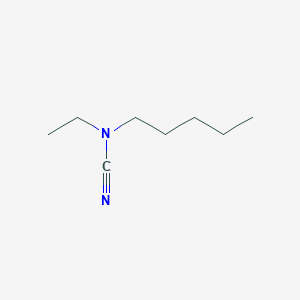
Ethyl(pentyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(pentyl)cyanamide is an organic compound characterized by the presence of an ethyl group, a pentyl group, and a cyanamide moiety Cyanamides are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(pentyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with pentyl isothiocyanate, followed by desulfurization. This reaction typically occurs under mild conditions and can be facilitated by iron-mediated catalysis . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to ensure high yields and purity. These methods utilize readily available starting materials and optimize reaction conditions to minimize by-products and waste. The use of safer electrophilic cyanation reagents has also been developed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(pentyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include substituted cyanamides, primary amines, and nitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl(pentyl)cyanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl(pentyl)cyanamide involves its interaction with molecular targets through the NCN moiety. This interaction can lead to the inhibition of specific enzymes or the formation of stable complexes with proteins. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen play crucial roles in these interactions, facilitating the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl(pentyl)cyanamide
- Ethyl(butyl)cyanamide
- Propyl(pentyl)cyanamide
Uniqueness
This compound is unique due to its specific combination of ethyl and pentyl groups, which impart distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other cyanamide derivatives .
Eigenschaften
CAS-Nummer |
77464-03-0 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
ethyl(pentyl)cyanamide |
InChI |
InChI=1S/C8H16N2/c1-3-5-6-7-10(4-2)8-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
FOOHHYRBWCQBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


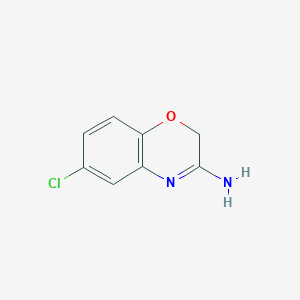
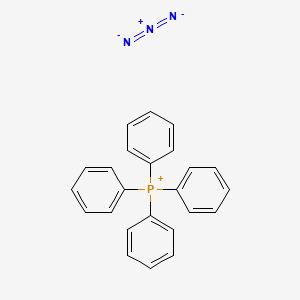
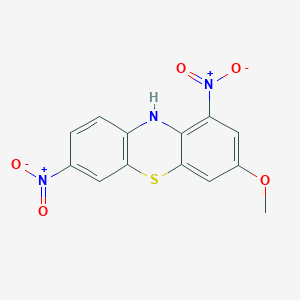
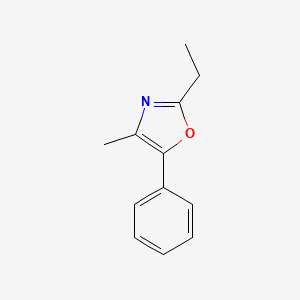
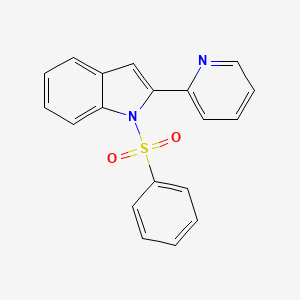

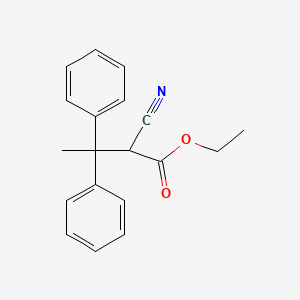
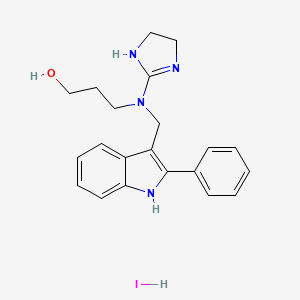
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
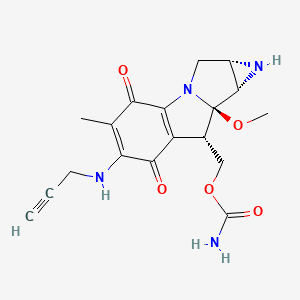

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)

